![molecular formula C24H19FN2O5S B3007891 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-45-8](/img/structure/B3007891.png)
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C25H21FN2O5S . It has an average mass of 480.508 Da and a monoisotopic mass of 480.115509 Da .Applications De Recherche Scientifique
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives has provided insight into their structural aspects and properties. These compounds exhibit varying responses when treated with different mineral acids, leading to the formation of gels or crystalline solids. Notably, certain compounds form host–guest complexes with enhanced fluorescence emission, suggesting potential applications in fluorescence studies and material science (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
A synthesized fluoroquinolone-based compound showed potential as a broad-spectrum antibacterial agent, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential use of such compounds in the development of new antibiotics to combat drug-resistant infections (Hashimoto et al., 2007).
Antitumor Activity
Novel 2-phenylquinolin-4-ones have been designed and evaluated for cytotoxic activity, with some analogs showing significant inhibitory activity against tumor cell lines. These findings support the development of new antitumor agents, emphasizing the importance of structural modification in enhancing anticancer efficacy (Chou et al., 2010).
Herbicidal Activities
The exploration of triazolinone derivatives as protoporphyrinogen oxidase inhibitors has led to compounds with promising herbicidal activities. This research demonstrates the potential of fluoroquinoline derivatives in agricultural applications, offering new solutions for weed control (Luo et al., 2008).
Fluorescence Sensors
Europium(III) complexes based on fluoroquinoline derivatives have been developed as fluorescent pH probes. These sensors exhibit high sensitivity and stability, making them useful for biological and chemical sensing applications (Zhang et al., 2011).
Anti-Tuberculosis Activity
Research into N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives has yielded compounds with in vitro anti-tuberculosis activity. This underscores the potential of fluoroquinoline derivatives in developing new treatments for tuberculosis (Bai et al., 2011).
Orientations Futures
The future directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. The use of readily accessible starting materials, along with atom economy and a convenient work-up process, allows one to apply the presented method for the synthesis of a wide range of similar compounds .
Propriétés
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-8-10-19(11-9-18)33(30,31)22-14-27(15-23(28)26-17-5-3-2-4-6-17)21-12-7-16(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOKLZIVZMORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

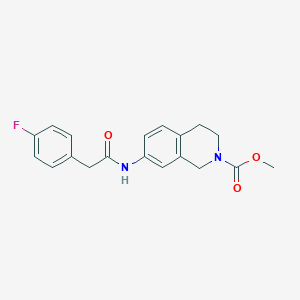
![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)
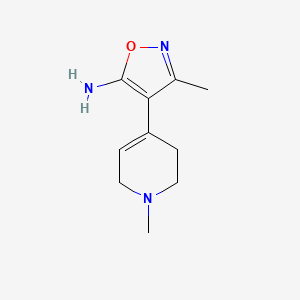
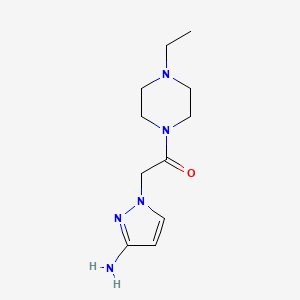
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)
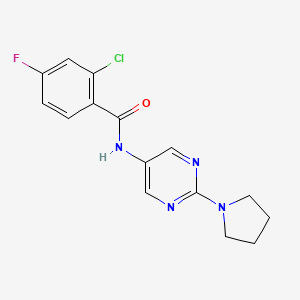
![2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3007817.png)
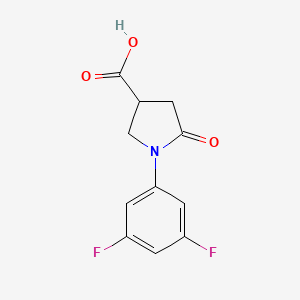

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)